![molecular formula C9H6N4 B3269051 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile CAS No. 501378-98-9](/img/structure/B3269051.png)
6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile
Overview
Description
6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile (6PP) is an organic compound with a wide range of uses in scientific research. It is a heterocyclic compound containing a pyrazole ring and a pyridine ring, and is often used as a synthetic intermediate in the preparation of various other organic compounds. 6PP has been studied for its potential therapeutic applications, as well as its ability to act as an inhibitor of enzymes and other proteins. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 6PP research.
Scientific Research Applications
- Copper Complexes : Researchers have synthesized copper complexes with ligands derived from this compound. These complexes exhibit excellent performance in the synthesis of nitriles and aldehydes . The unique coordination properties of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile make it valuable in catalytic reactions.
- Antileishmanial Activity : Compound 13, which contains the pyrazole-pyridine core, demonstrates potent in vitro antipromastigote activity. Molecular simulations suggest that it binds favorably to the active site of LmPTR1, a potential drug target for leishmaniasis . This finding highlights its potential in antiparasitic drug development.
- 1H-Pyrazolo[3,4-b]pyridines : Starting from 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, chemists can access 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. These compounds have diverse biological activities and could serve as building blocks for drug discovery .
Catalysis and Coordination Chemistry
Antiparasitic Drug Development
Heterocyclic Synthesis
Mechanism of Action
Target of Action
It has been found that pyrazole-bearing compounds, which include 6-(1h-pyrazol-1-yl)pyridine-2-carbonitrile, have potent antileishmanial and antimalarial activities . This suggests that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species.
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile might interact with its targets in a similar manner, leading to changes in the target’s function.
Result of Action
It has been found that similar compounds have potent antileishmanial and antimalarial activities . This suggests that 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile might have similar effects, leading to the death or inhibition of the Leishmania and Plasmodium species.
properties
IUPAC Name |
6-pyrazol-1-ylpyridine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXJHROZIGSIQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.